molecular formula C5H6O2 B7822223 penta-2,4-dienoic acid

penta-2,4-dienoic acid

Cat. No.: B7822223
M. Wt: 98.10 g/mol
InChI Key: SDVVLIIVFBKBMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tranexamic acid is synthesized through the hydrogenation of trans-4-(aminomethyl)cyclohexanecarboxylic acid. The process involves the reduction of the corresponding nitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods

In industrial settings, Tranexamic acid is produced through a similar hydrogenation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-pressure hydrogenation and efficient catalysts are key factors in the industrial production of Tranexamic acid .

Chemical Reactions Analysis

Types of Reactions

Tranexamic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Tranexamic acid, which can have different pharmacological properties .

Scientific Research Applications

Tranexamic acid has a wide range of scientific research applications:

Mechanism of Action

Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin. This inhibition occurs through binding at several distinct sites on the plasminogen molecule, including four or five low-affinity sites and one high-affinity site. By preventing the formation of plasmin, Tranexamic acid effectively reduces fibrinolysis and stabilizes blood clots .

Properties

IUPAC Name

penta-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVVLIIVFBKBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870728
Record name 2,4-Pentadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-99-3
Record name 2,4-Pentadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Pentadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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